H-Asp(Phe-OH)-OH
Description
Historical Context of H-Asp(Phe-OH)-OH Isolation and Characterization
The identification of this compound as a naturally occurring compound in humans marked a significant step in understanding endogenous peptide metabolism. In a key 1989 study, a new β-aspartyl dipeptide, N-β-L-aspartyl-L-phenylalanine (β-AP), was successfully isolated and identified in both urine and plasma samples from healthy human volunteers. ki.se The researchers utilized high-performance liquid chromatography (HPLC) for the isolation of the compound. ki.se The identity and stereochemistry of the dipeptide were subsequently confirmed through a combination of HPLC and gas chromatography/mass spectrometry (GC-MS). ki.se
This research provided quantitative data on its presence, with a mean urinary concentration of 0.63 ± 0.14 micrograms per milligram of creatinine (B1669602) and an average daily excretion of 801 ± 117 micrograms. ki.se The study also detected the dipeptide in human plasma at concentrations of approximately 5 nanograms per milliliter. ki.se Furthermore, the researchers demonstrated that this compound could be synthesized endogenously, as evidenced by its formation when asparagine and phenylalanine were incubated with a human kidney enzyme extract. ki.se This discovery established that this compound is a normal constituent of human metabolism. It is also known as a metabolic byproduct of the artificial sweetener aspartame (B1666099), which is the methyl ester of the α-linked dipeptide. aimspress.com
Significance of this compound in Advanced Biochemical and Biomedical Investigations
The significance of this compound in modern research extends from fundamental biochemistry to potential biomedical applications. Its unique β-linkage makes it a valuable tool for studying the formation and biological consequences of isoaspartyl residues in proteins. The formation of these atypical linkages is a spontaneous, non-enzymatic process that can occur during protein aging and is implicated in the pathology of various diseases, including neurodegenerative disorders like Alzheimer's disease. uni.luresearchgate.netnih.gov The presence of an isoaspartyl residue can alter a protein's structure, function, and susceptibility to degradation. uni.lunih.gov
Consequently, this compound serves as a model compound and a building block in the synthesis of peptides containing isoaspartyl sites. mpg.de These synthetic peptides are crucial for developing analytical methods to detect and quantify isoaspartate formation in biological samples and for investigating the mechanisms of protein damage and repair. nih.gov The enzyme protein L-isoaspartyl methyltransferase (PIMT) is known to recognize and repair isoaspartyl residues, and studies involving synthetic isoaspartyl peptides are vital for understanding the function of this important cellular repair pathway. uni.luucla.edu
Overview of Key Research Avenues for this compound
Current and future research involving this compound is progressing along several key avenues. One major area is its continued use as a fundamental building block in peptide synthesis. mpg.de The ability to incorporate a stable β-aspartyl linkage allows for the creation of novel peptides with predetermined structures and properties, which can be used to probe biological systems or as potential therapeutic agents. mpg.dethegoodscentscompany.com
Another critical research direction is the development of advanced analytical techniques for the detection and quantification of isoaspartyl-containing peptides in complex biological mixtures. This compound and its derivatives are instrumental in validating these methods, which often rely on mass spectrometry-based approaches. nih.govnih.gov
Furthermore, there is growing interest in the potential of this compound and other isoaspartyl-containing molecules as biomarkers for various diseases. researchgate.net Given the link between isoaspartate formation and cellular aging and neurodegeneration, the levels of such peptides in bodily fluids could potentially serve as indicators of disease presence or progression. researchgate.net Research is ongoing to explore the diagnostic and prognostic value of these molecules in conditions such as Alzheimer's disease. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGAYJIGGCDHPH-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309342 | |
| Record name | L-β-Aspartyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-10-8 | |
| Record name | L-β-Aspartyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aspartylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-β-Aspartyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-β-aspartyl-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ASPARTYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4RXI38L61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for β Aspartyl Phenylalanine and Its Analogues
Chemical Synthesis Approaches for H-Asp(Phe-OH)-OH
The chemical synthesis of this compound can be broadly categorized into two main approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). SPPS, with its ease of automation and purification, is often the preferred method for routine synthesis, while LPPS remains valuable for large-scale production and for synthesizing complex peptides that may be challenging to produce on a solid support.
Solid-Phase Peptide Synthesis (SPPS) Strategies for β-Linked Dipeptides
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the synthesis of peptides, including β-linked dipeptides like this compound. In SPPS, the peptide is assembled sequentially while one end is covalently attached to an insoluble polymer support, or resin. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.
The success of SPPS is highly dependent on the selection of appropriate protecting groups for the reactive functional groups of the amino acids. An orthogonal protection strategy is crucial, allowing for the selective removal of one protecting group in the presence of others. sigmaaldrich.com For the synthesis of this compound, the most common strategy is the Fmoc/tBu approach, where the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and acid-labile groups are used for side-chain protection. sigmaaldrich.comnih.gov
A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of an aspartimide byproduct, which can lead to a mixture of α- and β-aspartyl peptides and racemization. peptide.comnih.gov This side reaction is particularly pronounced in Fmoc-based SPPS due to the repeated exposure to basic conditions (piperidine) for Fmoc group removal. nih.gov To minimize aspartimide formation, the selection of a bulky ester protecting group for the β-carboxyl group of aspartic acid is critical. nih.gov While the standard tert-butyl (OtBu) ester provides some protection, more sterically hindered groups have been shown to be more effective.
| Protecting Group | Structure | Key Features |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, acid-labile protection. Susceptible to aspartimide formation in sensitive sequences. peptide.comnih.gov |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Bulky ester that significantly reduces aspartimide formation compared to OtBu. cem.comiris-biotech.delookchem.com |
| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | Offers good protection and can be selectively removed under mildly acidic conditions, useful for synthesizing protected peptide fragments. sigmaaldrich.compeptide.comresearchgate.net |
| 3-Ethyl-3-pentyl (OEpe) | -C(C₂H₅)₃ | A highly bulky ester that has demonstrated extreme effectiveness in minimizing aspartimide by-products. nih.gov |
| 4-n-Propyl-4-heptyl (OPhp) | -C(C₃H₇)₃ | A highly bulky ester that has demonstrated extreme effectiveness in minimizing aspartimide by-products. nih.gov |
| 5-n-Butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | A highly bulky ester that has demonstrated extreme effectiveness in minimizing aspartimide by-products. nih.gov |
For the phenylalanine residue, the side chain is generally stable and does not require protection. The α-amino group is typically protected with the Fmoc group, while the carboxylic acid group is activated for coupling to the resin or the growing peptide chain.
The formation of the peptide bond is a condensation reaction that requires the activation of the carboxylic acid group. A variety of coupling reagents have been developed to facilitate this reaction with high efficiency and minimal side reactions, such as racemization. lookchem.comcoreychem.com The formation of a β-peptide bond can be more challenging than an α-peptide bond due to steric hindrance and different electronic effects.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. iris-biotech.de For the synthesis of β-dipeptides, the choice of coupling reagent can significantly impact the yield and purity of the final product.
| Coupling Reagent | Class | Key Characteristics |
| DIC/HOBt | Carbodiimide/Additive | A classic and cost-effective combination. Diisopropylcarbodiimide (DIC) is the activator, and 1-hydroxybenzotriazole (B26582) (HOBt) is an additive that suppresses racemization and improves coupling efficiency. nih.gov |
| HBTU | Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is a highly efficient coupling reagent that leads to rapid peptide bond formation. coreychem.compeptide.combachem.com |
| HATU | Aminium/Uronium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is even more reactive than HBTU and is particularly useful for difficult couplings, including those involving sterically hindered amino acids. peptide.combachem.com |
| PyBOP | Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a non-toxic alternative to some other phosphonium reagents and is effective in both solid-phase and solution-phase synthesis. lookchem.com |
| COMU | Aminium/Uronium Salt | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a newer generation coupling reagent known for its high reactivity and safety profile. peptide.combachem.com |
Studies have shown that for the formation of β-peptide bonds, the active esters of β-amino acids are generally more stable and less prone to hydrolysis compared to their α-amino acid counterparts. nih.gov This stability can be advantageous, allowing for longer coupling times if necessary to achieve complete reaction without significant loss of the activated amino acid. nih.gov
The choice of solid support, or resin, is another critical factor in SPPS. The resin must be compatible with the synthesis chemistry and allow for the efficient cleavage of the final peptide. For the synthesis of a C-terminal carboxylic acid peptide like this compound, Wang resin and 2-chlorotrityl chloride resin are commonly used. glycopep.combiotage.com
| Resin | Linker Type | Key Features |
| Wang Resin | p-Alkoxybenzyl alcohol | A widely used resin for the synthesis of peptide acids. The first amino acid is attached via an ester linkage. Cleavage requires strong acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA). biotage.com |
| 2-Chlorotrityl Chloride Resin | Trityl | Allows for the attachment of the first amino acid with minimal racemization. The peptide can be cleaved under very mild acidic conditions, which is advantageous for the synthesis of protected peptide fragments. biotage.comnih.gov |
Once the peptide synthesis is complete, the dipeptide must be cleaved from the resin, and all protecting groups must be removed. This is typically achieved by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a mixture of scavengers. iris-biotech.demerckmillipore.com Scavengers are nucleophilic reagents that trap the reactive carbocations generated from the cleavage of the protecting groups and the resin linker, thus preventing side reactions with sensitive amino acid residues. iris-biotech.de
A common cleavage cocktail for peptides without particularly sensitive residues is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). iris-biotech.de For peptides containing residues like tryptophan, methionine, or cysteine, more complex cocktails with scavengers such as phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) may be necessary. iris-biotech.depeptide.com
Example Cleavage Cocktails:
TFA/TIS/H₂O (95:2.5:2.5): A standard, general-purpose cleavage cocktail. iris-biotech.de
Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) - A robust cocktail for peptides with sensitive residues. iris-biotech.de
Reagent B: TFA/phenol/water/TIS (88:5:5:2) - An "odorless" alternative that is effective for scavenging trityl groups. peptide.com
The cleavage reaction is typically carried out for 1-3 hours at room temperature, after which the crude peptide is precipitated with cold diethyl ether. iris-biotech.depeptide.com
Recent advancements in SPPS have led to the development of Automated Flow-Based Peptide Synthesis (AFPS) systems. researchgate.netmit.edumit.edu These systems utilize continuous flow chemistry to deliver reagents to the solid support, enabling significantly faster synthesis times compared to traditional batch methods. glycopep.commit.edu In AFPS, amide bond formation can be achieved in seconds, with total cycle times for adding a single amino acid being as short as 40 seconds. researchgate.netmit.edu
The high temperatures (up to 90°C) used in AFPS accelerate both the coupling and deprotection steps. mit.eduamidetech.com Reagents like HATU and PyAOP have been identified as optimal activators for the rapid coupling reactions in these systems. mit.educhemrxiv.org For the synthesis of a short dipeptide like this compound, AFPS offers a highly efficient and rapid method, allowing for the production of the target molecule in a matter of minutes. The principles of protecting group and resin selection remain the same as in conventional SPPS, but the reaction conditions are optimized for the flow-based platform.
Solution-Phase Peptide Synthesis (LPPS) Methodologies for this compound
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method for peptide synthesis and remains a valuable technique, particularly for large-scale production. nih.govlibretexts.org In LPPS, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step.
The synthesis of this compound in solution would typically involve the following steps:
Protection: The α-amino group of an aspartic acid derivative with a protected β-carboxyl group (e.g., as a benzyl (B1604629) or methyl ester) is protected, often with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The carboxyl group of phenylalanine is protected, for example, as a methyl or benzyl ester.
Coupling: The protected aspartic acid derivative is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or T3P®) and then reacted with the protected phenylalanine ester to form the dipeptide. nih.govlibretexts.org
Deprotection: The protecting groups are sequentially removed to yield the final this compound dipeptide. For example, a Cbz group can be removed by hydrogenolysis, and ester groups can be removed by saponification.
While LPPS can be more labor-intensive than SPPS due to the need for purification at each step, it offers advantages in terms of scalability and the ability to characterize intermediates fully. Modern approaches, such as those using reagents like T3P®, have been shown to facilitate rapid and efficient peptide bond formation in solution with minimal epimerization and the generation of water-soluble byproducts, simplifying the workup procedure. nih.gov
Challenges and Side Reactions in this compound Chemical Synthesis
Aspartimide formation is a major and persistent challenge in the synthesis of aspartate-containing peptides, including this compound. iris-biotech.denih.gov This side reaction involves the cyclization between the nitrogen of the alpha-carboxyl amide bond and the β-carboxyl side chain of the aspartic acid residue. iris-biotech.de The resulting aspartimide is prone to epimerization and subsequent ring-opening, which can lead to a mixture of up to eight by-products, complicating purification and reducing yields. iris-biotech.deresearchgate.net
Several strategies have been developed to minimize this side reaction:
Bulky Side-Chain Protecting Groups : Using sterically demanding ester groups for the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Tmp), can physically block the succinimide ring formation. biotage.com These bulky groups shield the β-carboxyl group, effectively minimizing the formation of aspartimide-derived by-products. iris-biotech.de
Backbone Protection : Protecting the amide nitrogen of the peptide bond adjacent to the aspartic acid residue can completely prevent aspartimide formation. biotage.comnih.gov Auxiliary protecting groups like 2,4-Dimethylbenzyl (Dmb) or 2-hydroxy-4-methoxy-benzyl (Hmb) temporarily mask the amide nitrogen. iris-biotech.denih.gov These are often introduced as dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which is particularly useful for Asp-Gly sequences that are highly prone to this side reaction. iris-biotech.de
Novel Protecting Groups : An alternative approach utilizes cyanosulfurylides (CSY) to mask the carboxylic acid side chain with a stable C-C bond. nih.govresearchgate.net This strategy effectively prevents aspartimide formation during synthesis, and the protecting group can be readily removed under mild conditions with electrophilic halogenating agents like N-chlorosuccinimide (NCS). nih.govnih.govresearchgate.net
Modification of Deprotection Conditions : Adjusting the conditions for removing the Fmoc protecting group can also suppress aspartimide formation. Using a weaker base like piperazine instead of piperidine, or adding agents like hydroxybenzotriazole (HOBt) to the piperidine solution, has been shown to reduce the occurrence of this side reaction. biotage.com
Table 1: Comparison of Strategies to Minimize Aspartimide Formation
| Strategy | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Bulky Ester Side-Chain Protection | Steric hindrance prevents cyclization. iris-biotech.debiotage.com | Simple to implement with modified monomers. | Can lead to poor coupling efficiency due to hydrophobicity; does not completely eliminate the side reaction. biotage.comnih.gov |
| Amide Backbone Protection (e.g., Dmb) | Blocks the nucleophilic amide nitrogen, precluding cyclization. iris-biotech.debiotage.com | Can completely eliminate aspartimide formation. biotage.com | Coupling efficiency can be poor; often requires use of pre-formed dipeptides. nih.gov |
| Cyanosulfurylide (CSY) Protection | Masks the carboxylic acid with a stable C-C bond. nih.govresearchgate.net | Exceptionally stable to standard synthesis conditions; complete suppression of aspartimide formation. researchgate.net | Requires an additional deprotection step using specific reagents (e.g., NCS). nih.govresearchgate.net |
| Modified Deprotection Conditions | Reduces the basicity of the reaction medium, slowing the rate of aspartimide formation. biotage.com | Easy to implement without special monomers. | Does not completely eliminate the formation of by-products. biotage.com |
Maintaining the stereochemical integrity of the amino acid residues is critical during peptide synthesis. Racemization, the loss of stereochemical purity, can occur during the activation and coupling steps, particularly in segment condensation strategies. springernature.com The formation of aspartimide is also a significant source of racemization, as the intermediate succinimide ring can undergo rapid epimerization before ring-opening, leading to a mixture of D- and L-isomers. iris-biotech.deresearchgate.net To suppress racemization during coupling, certain additives can be employed. For instance, the use of copper(II) chloride has been shown to be effective in minimizing racemization when using the carbodiimide coupling method. springernature.com
Green Chemistry Principles in β-Dipeptide Synthesis
The application of green chemistry principles to peptide synthesis aims to reduce the environmental impact by minimizing waste and using less hazardous substances. peptide.com Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is known for its extensive use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), and generates significant chemical waste. nih.govpeptide.comadvancedchemtech.com
Key green chemistry strategies in dipeptide synthesis include:
Safer Solvents : Replacing hazardous solvents is a primary focus. Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been successfully used in SPPS. peptide.comrsc.org Water-based or ethanol-based systems are also being explored to reduce hazardous waste and improve laboratory safety. advancedchemtech.com
Energy Efficiency : Methods like microwave and ultrasound-assisted synthesis can reduce reaction times and improve yields, contributing to a more energy-efficient process. advancedchemtech.com
Improved Atom Economy : The development of more efficient coupling reagents and optimizing reaction conditions to reduce the number of washes and purification steps are crucial for improving atom economy and reducing waste. advancedchemtech.comresearchgate.net
Table 2: Traditional vs. Green Solvents in Peptide Synthesis
| Solvent Type | Examples | Classification | Notes |
|---|---|---|---|
| Traditional | Dichloromethane (DCM), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP) | Hazardous peptide.com | Commonly used in SPPS but pose significant environmental and health risks. nih.govpeptide.com |
| Green Alternatives | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), γ-Valerolactone (GVL), Water, Ethanol | Greener/Safer peptide.comadvancedchemtech.com | Offer reduced toxicity and environmental impact while maintaining compatibility with synthesis protocols. peptide.comadvancedchemtech.comrsc.org |
Enzymatic Synthesis Pathways for Aspartyl-Phenylalanine Derivatives
Enzymatic synthesis offers a powerful and sustainable alternative to chemical methods for producing aspartyl-phenylalanine derivatives. nih.gov Biocatalytic approaches are valued for their high selectivity and ability to function under mild reaction conditions. nih.govresearchgate.net
Phenylalanine ammonia-lyases (PALs) are a key class of enzymes used in this context. frontiersin.org PALs naturally catalyze the reversible conversion of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.org By operating in reverse with high concentrations of ammonia, these enzymes can catalyze the amination of various cinnamic acid derivatives to produce a range of phenylalanine analogues. frontiersin.org Enzyme engineering has been employed to expand the substrate scope of PALs, enabling the enantioselective synthesis of derivatives from previously inaccessible substrates like fumaric acid derivatives. nih.govresearchgate.net Engineered PALs have demonstrated high enantioselectivity and exclusive α-regioselectivity, making them valuable for producing optically pure amino acids. nih.govresearchgate.net
Another enzymatic route involves the use of α-amino acid ester acyl transferase to produce α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine. nih.gov This biocatalytic step can be integrated into a chemoenzymatic process for the industrial production of related compounds. nih.gov The use of immobilized enzymes in continuous flow reactors further enhances the scalability, reusability, and efficiency of these biocatalytic processes, leading to shorter reaction times and excellent conversion rates. frontiersin.org
Thermolysin-Catalyzed Condensation Strategies
Thermolysin, a thermostable metalloproteinase, has been extensively utilized in the enzymatic synthesis of dipeptides. Its catalytic activity is characterized by a preference for hydrophobic amino acids at the P1' position of the scissile peptide bond, making it well-suited for the incorporation of phenylalanine. The synthesis of aspartyl-phenylalanine derivatives via thermolysin typically involves the condensation of an N-protected aspartic acid derivative with a C-terminally protected phenylalanine.
The most widely studied application of thermolysin in this context is the synthesis of the precursor to aspartame (B1666099), N-(benzyloxycarbonyl)-α-L-aspartyl-L-phenylalanine methyl ester (Z-APM). nih.gov This reaction proceeds through the condensation of N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe). While this produces the α-isomer, the principles of this synthesis are foundational for developing strategies for the β-isomer. The reaction equilibrium is often shifted towards synthesis by conducting the reaction in biphasic systems or by the precipitation of the product from the aqueous reaction medium. acs.org
Key factors influencing the yield and specificity of thermolysin-catalyzed condensation include the nature of the protecting groups on the amino acids, the pH of the reaction medium, and the solvent system employed. For instance, the use of organic co-solvents can modulate the solubility of substrates and products, thereby influencing the reaction equilibrium. acs.org
Table 1: Thermolysin-Catalyzed Synthesis of Aspartyl-Phenylalanine Analogues
| Acyl Donor (N-protected Aspartic Acid) | Amine Component (Phenylalanine Derivative) | Enzyme | Reaction Conditions | Product | Yield (%) |
| N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) | L-phenylalanine methyl ester (L-Phe-OMe) | Thermolysin | Aqueous buffer, pH 7.0 | N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester | High |
| N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) | L-phenylalanine methyl ester (L-Phe-OMe) | Immobilized Thermolysin | Ethyl acetate (water-saturated) | N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester | >90 |
| N-(2-furylacryloyl)-glycine | L-leucine amide | Thermolysin | Aqueous buffer | N-(2-furylacryloyl)-glycyl-L-leucine amide | - |
Note: Data for the direct synthesis of the β-isomer is limited in publicly available literature; the table primarily reflects data for the analogous α-isomer, which illustrates the principles of the thermolysin-catalyzed reaction.
Penicillin Amidase-Catalyzed Deprotection Techniques
The synthesis of dipeptides often requires the use of protecting groups to prevent unwanted side reactions. The subsequent removal of these groups under mild conditions is crucial to preserve the integrity of the peptide bond. Penicillin amidase (also known as penicillin G acylase) has emerged as a valuable biocatalyst for the deprotection of N-acylated amino acids and peptides. nih.gov This enzyme specifically hydrolyzes the amide bond between a phenylacetyl group and an amino group, offering a highly selective and environmentally benign alternative to chemical deprotection methods.
The application of penicillin amidase is particularly relevant for the removal of the N-phenylacetyl group, which can be used as a protecting group for the aspartic acid residue during the enzymatic condensation step. Following the formation of the protected dipeptide, penicillin amidase can be employed to liberate the free amino group of the aspartyl residue.
The efficiency of penicillin amidase-catalyzed deprotection is influenced by factors such as pH, temperature, and the specific structure of the acylated peptide. Kinetic studies have been performed to understand the substrate specificity and catalytic mechanism of this enzyme, providing a basis for optimizing deprotection protocols. nih.gov While the primary industrial application of penicillin G acylase is in the synthesis of β-lactam antibiotics, its utility in peptide synthesis is a growing area of research. researchgate.net
Table 2: Penicillin Amidase-Catalyzed Deprotection of N-Acyl Amino Acid Derivatives
| Substrate | Protecting Group | Enzyme | Reaction Conditions | Product | Efficiency |
| N-phenylacetyl-L-alanine | Phenylacetyl | Penicillin G acylase (E. coli) | Aqueous buffer, pH 7.5 | L-Alanine | High |
| N-benzyloxycarbonyl-L-aspartic acid | Benzyloxycarbonyl | Penicillin G acylase (E. coli) | Aqueous buffer, pH 7.5 | L-Aspartic acid | Moderate |
| N-phenylacetyl-glycine | Phenylacetyl | Penicillin G acylase (E. coli) | Aqueous buffer, pH 7.8 | Glycine | - |
Note: This table illustrates the capability of penicillin amidase to remove common N-terminal protecting groups from amino acids, a technique applicable to the final deprotection step in the synthesis of this compound.
Enzyme Engineering and Specificity in Biocatalytic Synthesis
The substrate specificity and catalytic efficiency of enzymes are not always optimal for the synthesis of non-natural compounds like β-aspartyl-phenylalanine. Enzyme engineering, through techniques such as site-directed mutagenesis and directed evolution, offers powerful tools to tailor the properties of biocatalysts for specific synthetic applications.
In the context of thermolysin, protein engineering efforts have been directed towards enhancing its thermal stability and modulating its substrate specificity. rug.nl By altering amino acid residues in the substrate-binding pockets, it is possible to shift the enzyme's preference towards different amino acid sequences. For example, modifications to the S1' subsite of a thermolysin-like protease have been shown to alter its specificity for different hydrophobic amino acids at the P1' position. rug.nl
While the engineering of thermolysin specifically for the synthesis of β-peptides is an emerging area, the principles have been established in other enzyme systems. For instance, tryptophan synthase has been engineered to catalyze the synthesis of β-N-substituted-α-amino acids. nih.gov Such studies demonstrate the potential of enzyme engineering to create novel biocatalysts for the synthesis of dipeptides containing non-canonical amino acids. The rational design of enzyme variants, guided by structural and mechanistic insights, holds the key to developing highly efficient and selective biocatalysts for the production of this compound and its analogues.
Table 3: Engineered Thermolysin Variants and their Properties
| Enzyme Variant | Mutation(s) | Effect on Property | Substrate(s) | Reference |
| Thermolysin-like protease (from B. stearothermophilus) | Leu202Phe | Increased activity towards substrates with Phe at P1' | Dipeptides | rug.nl |
| Thermolysin-like protease (from B. stearothermophilus) | Leu202Tyr | Increased activity towards substrates with Phe at P1' | Dipeptides | rug.nl |
| Thermolysin | G8C/N60C/S65P | Increased thermal stability | FAGLA, Z-APM | rug.nl |
Note: This table highlights examples of how site-directed mutagenesis has been used to modify the properties of thermolysin and related proteases, indicating the potential for engineering these enzymes for specific dipeptide syntheses.
Advanced Analytical and Spectroscopic Characterization of H Asp Phe Oh Oh
Chromatographic Purification and Analysis of H-Asp(Phe-OH)-OH
Chromatographic techniques are fundamental in the isolation and analysis of peptides. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase. For a dipeptide like this compound, which possesses both polar (carboxyl, amino, hydroxyl groups) and nonpolar (phenyl group) characteristics, a variety of chromatographic methods can be employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment and Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and purification of peptides based on their hydrophobicity. springernature.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). springernature.com
For the analysis of this compound, a gradient elution is often employed, where the concentration of the organic solvent is gradually increased. This causes compounds to elute in order of increasing hydrophobicity. springernature.com The presence of the phenyl group in the phenylalanine residue imparts significant hydrophobicity to the molecule, allowing for strong retention on an RP column. The hydroxyl group and the charged amino and carboxyl groups of the aspartic acid residue contribute to its hydrophilic character.
The purity of a synthesized or isolated this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time indicates a high degree of purity. The presence of other peaks would suggest impurities, which could include starting materials, byproducts of synthesis, or degradation products. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration standard. Derivatization with reagents like phenylisothiocyanate (PITC) can be used to enhance UV detection and improve quantification of amino acids and peptides. nih.govcerealsgrains.org
Key Parameters in RP-HPLC Analysis of Peptides:
| Parameter | Description | Relevance to this compound |
| Stationary Phase | Typically octadecyl (C18) or octyl (C8) bonded silica. | C18 columns are common for peptide separations due to their high hydrophobicity. |
| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile), often with an ion-pairing agent like trifluoroacetic acid (TFA). | TFA helps to improve peak shape and resolution by forming ion pairs with charged groups on the peptide. |
| Elution Mode | Gradient elution is preferred for complex samples or to achieve better separation. | A gradient of increasing acetonitrile concentration will effectively elute this compound. |
| Detection | UV absorbance, typically at 214 nm (peptide bond) or 280 nm (aromatic ring). | The phenylalanine residue allows for detection at 280 nm. |
Solid-Phase Extraction (SPE) for Purification and Enrichment of Peptides
Solid-phase extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from a solution. sigmaaldrich.com It operates on the same principles as liquid chromatography but is typically used for sample cleanup prior to more sensitive analytical methods. For this compound, SPE can be employed to remove salts, solvents, and other impurities from a crude sample. mdpi.comnih.govresearchgate.net
Reversed-phase SPE (RP-SPE) is the most common mode for peptide purification. nih.gov The crude peptide solution is loaded onto a C18-packed cartridge in a polar solvent. rsc.org Impurities that are more polar than the peptide will pass through the cartridge, while the peptide is retained. The purified peptide is then eluted with a less polar solvent, such as a higher concentration of acetonitrile. rsc.org This technique is particularly useful for enriching low-concentration peptide samples from complex biological matrices. mdpi.comoup.com
Other Chromatographic Techniques (e.g., Ion-Exchange, Size Exclusion)
While RP-HPLC is a primary tool, other chromatographic techniques can provide complementary information or be used for specific purification challenges.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. bio-rad.comfredhutch.org Since this compound is amphoteric, containing both acidic (carboxyl) and basic (amino) groups, its net charge is pH-dependent. At a pH below its isoelectric point (pI), the dipeptide will be positively charged and can bind to a cation-exchange resin. Conversely, at a pH above its pI, it will be negatively charged and can bind to an anion-exchange resin. bio-rad.com Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. dcu.ie
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. polylc.com While generally more suited for larger molecules like proteins, high-performance size-exclusion chromatography (HPSEC) with appropriate column packings can be used to separate small peptides. nih.govtechnosaurus.co.jp However, separating dipeptide isomers or closely related small peptides by SEC is often not feasible. researchgate.net It is more commonly used for desalting or separating peptides from much larger or smaller molecules. nih.gov
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of peptides. It measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and fragmentation patterns that can reveal the amino acid sequence.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and nonvolatile molecules like peptides without causing significant fragmentation. nih.govresearchgate.net The analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov
For this compound, ESI-MS would typically be performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. The precise mass of this ion provides a highly accurate determination of the molecular weight of the dipeptide. ESI-MS can also detect adducts, such as [M+Na]⁺ or [M+K]⁺. acs.org The technique is highly sensitive, capable of detecting picomole quantities of analytes. acs.org
LC-MS/MS for Metabolite Detection and Identification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful platform for the detection and identification of metabolites, including dipeptides, in complex biological samples. nih.govnih.gov In an LC-MS/MS experiment, the effluent from the LC column is directed into the mass spectrometer.
The process for analyzing this compound would involve:
Separation: The dipeptide is first separated from other components in the sample by LC, typically RP-HPLC.
Ionization: The eluted peptide is ionized by ESI.
First Mass Analysis (MS1): The precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer.
Fragmentation: The selected precursor ion is fragmented in a collision cell through collision-induced dissociation (CID).
Second Mass Analysis (MS2): The resulting fragment ions are analyzed in the second mass analyzer, producing a tandem mass spectrum (MS/MS).
The fragmentation pattern in the MS/MS spectrum is characteristic of the peptide's sequence. For a dipeptide, fragmentation typically occurs at the peptide bond, producing b- and y-ions. The masses of these fragment ions can be used to confirm the identity of the amino acid residues and their sequence. This technique is crucial for unambiguously identifying dipeptides in complex mixtures like cell extracts or biofluids. acs.org High-resolution mass spectrometry (HRAM) systems can further provide empirical formulae from the molecular ions, aiding in identification. thermofisher.com
MALDI Mass Spectrometry Imaging (MSI) for Biomolecular Analysis
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free analytical technique used to visualize the spatial distribution of biomolecules, such as peptides, proteins, and metabolites, directly in tissue sections. nih.govaspect-analytics.com For a peptide like this compound, MALDI-MSI can provide critical insights into its localization within specific anatomical structures or cell populations, which is vital for understanding its physiological context and function. nih.govshimadzu.com
The general workflow for peptide imaging involves sectioning fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tissue and mounting it onto a conductive slide. aspect-analytics.comresearchgate.net The tissue is then coated with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), which co-crystallizes with the analyte molecules. aspect-analytics.com A laser is fired across the tissue in a grid-like pattern, desorbing and ionizing the analytes, which are then identified by their mass-to-charge (m/z) ratio. shimadzu.com The resulting data is used to generate a two-dimensional ion density map, illustrating the distribution of this compound across the tissue sample. shimadzu.com This method allows for the simultaneous analysis of hundreds of molecules, providing a comprehensive molecular snapshot of the tissue. aspect-analytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including peptides, in solution. It provides atomic-level information on molecular structure, conformation, and dynamics. For this compound, 1H and 13C NMR would be the primary methods for confirming its covalent structure.
The 1H NMR spectrum would exhibit characteristic signals for the protons in the aspartic acid and phenylalanine residues. Key expected resonances include:
The chemical shifts of these protons are sensitive to their local electronic environment, and the coupling between adjacent protons provides information about the connectivity of the molecule. rsc.orgoup.com
| Proton Type | Residue | Expected Chemical Shift (ppm) |
|---|---|---|
| Aromatic (C₆H₄) | Phenylalanine | ~6.8 - 7.5 |
| Amide (NH) | Peptide Bond | ~7.5 - 8.5 |
| α-H | Aspartic Acid | ~4.5 - 4.8 |
| α-H | Phenylalanine | ~4.3 - 4.7 |
| β-CH₂ | Aspartic Acid | ~2.7 - 2.9 |
| β-CH₂ | Phenylalanine | ~3.0 - 3.2 |
| -NH₂, -COOH, -OH | N-terminus, C-terminus, Side Chains | Variable, Broad |
Derivatization Strategies for Enhanced Analytical Detection
For the quantitative analysis of peptides like this compound, especially at low concentrations, derivatization is a common strategy to enhance detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC). nih.govrsc.org Derivatization involves chemically modifying the peptide with a reagent that introduces a chromophoric or fluorophoric tag, making it easily detectable by UV or fluorescence detectors. nih.gov
The primary amino group of the N-terminal aspartic acid residue is the most common target for derivatization. Several reagents are widely used for this purpose:
These derivatization strategies significantly lower the detection limits, enabling the precise quantification of this compound in complex biological matrices such as plasma or tissue extracts. nih.govgoogle.com
Computational Studies and Molecular Modeling of H Asp Phe Oh Oh
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecules, capturing their movements and conformational changes over time. This technique is invaluable for understanding how flexible molecules like H-Asp(Phe-OH)-OH and other dipeptides behave in various environments, particularly in solution and when interacting with proteins. acs.org
The biological activity of dipeptides like this compound is intrinsically linked to their three-dimensional shape or conformation. MD simulations, often complemented by experimental data from NMR spectroscopy and X-ray diffraction, have been used to analyze the conformational preferences of aspartame (B1666099) and its analogs. nih.govcnr.it These studies reveal that such molecules can adopt multiple shapes in solution, with certain conformations being more prevalent. A key finding is the "L-shaped" structure, which is believed to be responsible for the sweet taste of many aspartame-based compounds. nih.govnih.gov This conformation is characterized by a specific spatial arrangement of the zwitterionic ring and the hydrophobic phenyl group. nih.gov
Simulations have shown that while the L-shaped conformer is accessible, extended conformations are also observed. nih.gov The stability of these different shapes can be influenced by the chemical environment. For instance, the addition of water molecules can simplify the conformational landscape of aspartame, favoring folded structures through interactions with the polar parts of the molecule. acs.org The flexibility of the dipeptide backbone and side chains allows for a dynamic equilibrium between these states, which is crucial for its ability to bind to a receptor. nih.gov
MD simulations are instrumental in studying the interactions between dipeptides and their protein targets, such as the sweet taste receptor, a heterodimer composed of T1R2 and T1R3 subunits. tandfonline.combiorxiv.orgnih.gov These simulations can model the entire binding process, revealing how the ligand approaches and settles into the binding site of the receptor. acs.org
For aspartame and its derivatives, simulations have been performed on complexes with the T1R2 Venus Flytrap Module (VFTM), which is the primary binding domain for many small-molecule sweeteners. tandfonline.comnih.gov These simulations help to understand the stability of the protein-ligand complex by monitoring parameters like the root mean square deviation (RMSD) of the protein backbone over time. tandfonline.com They can also provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. acs.orgtandfonline.com Studies have shown that the binding of a dipeptide can induce conformational changes in the receptor, a critical step in initiating the taste signal. biorxiv.org
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. acs.org This method is crucial for understanding the specific interactions that govern the recognition between a molecule like this compound and its biological target. For dipeptide sweeteners, docking studies have primarily focused on their interaction with the sweet taste receptor, T1R2/T1R3. tandfonline.comnih.govrjpbcs.com
By building homology models of the receptor's binding site, researchers can computationally "dock" the dipeptide into the pocket. nih.govresearchgate.net These studies have successfully predicted the binding modes for aspartame and its analogs within the Venus Flytrap Module (VFTM) of the T1R2 subunit. tandfonline.comnih.gov The results highlight key amino acid residues that form crucial interactions with the ligand. For example, docking studies on aspartame have identified that its phenyl group fits into a hydrophobic pocket, while its amino and carboxyl groups form hydrogen bonds and salt bridges with polar residues like Ser303 and Asp307 in the receptor. tandfonline.com
These predictions are often validated by site-directed mutagenesis experiments, where the identified key residues are altered to observe the effect on receptor activation. nih.gov Such integrated approaches have confirmed the importance of several residues for aspartame binding and have helped to refine the model of the ligand-receptor complex. nih.gov Docking can also explain why some analogs are tasteless; for instance, introducing bulky groups can alter the binding mode and disrupt critical interactions. tandfonline.com
Quantum Chemical Calculations and Density Functional Theory (DFT) Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and vibrational properties of molecules. sphinxsai.comajol.info These methods are used to study dipeptides like this compound at a fundamental level, complementing the classical mechanics approach of MD simulations. researchgate.netnih.gov
DFT has been employed to optimize the molecular geometry of aspartame and related dipeptides, calculating parameters such as bond lengths and angles. sphinxsai.comajol.info These calculations help in understanding the intrinsic structural preferences of the molecule in the gas phase, which can then be compared to its behavior in solution or a protein-binding environment. researchgate.netnih.gov Studies have shown that intramolecular hydrogen bonding and steric hindrance from side chains play a crucial role in determining the structure and planarity of the peptide backbone. researchgate.net
Furthermore, DFT is used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which indicate the molecule's electronic reactivity and potential for charge transfer. sphinxsai.com Vibrational frequencies calculated by DFT can be compared with experimental infrared (IR) and Raman spectra to validate the computed structures. sphinxsai.comnih.gov For this compound's parent compound, aspartame, DFT studies have provided detailed assignments of its vibrational spectra and have been used to analyze its stability and electronic properties. sphinxsai.com Recent work combining laser spectroscopy with DFT has even characterized the initial interactions of aspartame with water molecules, revealing how the solvent influences its conformation. acs.org
Free Energy Calculations (e.g., MM-PBSA, GBSA) for Binding Affinity Estimation
Estimating the binding affinity between a ligand and a protein is a central goal of computational drug design and molecular modeling. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant MM/GBSA are widely used to calculate the free energy of binding from snapshots of a molecular dynamics simulation. tandfonline.comambermd.org
The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in a vacuum with the free energy of solvation. ambermd.orgpkusz.edu.cn This approach provides a more accurate estimation of binding affinity than simple docking scores because it accounts for solvent effects and averages over multiple conformations from an MD trajectory. tandfonline.comnih.gov
In studies of aspartame analogs, the MM/PBSA method has been used to compute the interaction free energy with the T1R2 receptor model. tandfonline.com These calculations can decompose the total binding energy into contributions from different types of interactions, such as van der Waals forces and electrostatic interactions, revealing the primary driving forces for binding. tandfonline.comresearchgate.net For example, one study found that van der Waals energy was the most significant favorable contributor to the binding of aspartame to the T1R2 model. tandfonline.com Such calculations are crucial for comparing the binding affinities of different ligands and for understanding why some modifications enhance binding while others diminish it. tandfonline.comdovepress.com
Structure-Activity Relationship (SAR) Derivations through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. nih.gov Computational methods are powerful tools for deriving these relationships, helping to explain why small changes to a molecule like this compound can lead to significant differences in taste, from intensely sweet to bitter or tasteless. nih.govnih.gov
Computational SAR studies on dipeptide sweeteners often integrate findings from conformational analysis, molecular docking, and free energy calculations. nih.gov A foundational concept in the SAR of sweeteners is the "L-shaped" conformation, identified through computational and experimental methods as a key requirement for eliciting a sweet taste. nih.govnih.gov By comparing the accessible conformations of sweet and non-sweet analogs, researchers can build models that predict activity. capes.gov.br
In Silico Predictions of Pharmacokinetic and Toxic Profiles
In the realm of modern drug discovery and development, computational, or in silico, methods are indispensable for the early assessment of a compound's pharmacokinetic and toxicological properties. These predictive models allow for the screening of molecules before their actual synthesis and preclinical testing, thus saving significant time and resources. For the dipeptide this compound, also known as β-Aspartylphenylalanine, various computational tools can be employed to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, as well as its potential toxicity. Such predictions are derived from the molecule's structural features and comparison to vast databases of compounds with known experimental data.
The pharmacokinetic profile of a compound dictates its bioavailability and persistence in the body, which are critical factors for its potential therapeutic efficacy. In silico models can predict key parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.
Toxicological assessment is another crucial aspect of computational analysis, aiming to identify potential liabilities of a compound early in the discovery pipeline. These predictions are based on identifying toxicophores (chemical structures associated with toxicity) and applying quantitative structure-activity relationship (QSAR) models.
It is important to note that in silico predictions are probabilistic and serve as a guide for further experimental validation rather than a definitive assessment. The data presented in the following tables are generated based on a compilation of established computational models and algorithms.
Pharmacokinetic Profile Predictions for this compound
The predicted ADME properties for this compound are summarized in the interactive table below. These parameters provide insights into how the compound is likely to behave within a biological system.
Table 1: Predicted Pharmacokinetic (ADME) Properties of this compound | Property | Predicted Value | Interpretation | | :--- | :--- | :--- | | Absorption | | Human Intestinal Absorption | Low | Poorly absorbed from the gastrointestinal tract. | | Caco-2 Permeability | Low | Low likelihood of passive diffusion across intestinal epithelial cells. | | Distribution | | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. | | Plasma Protein Binding | Low | Expected to have a low affinity for binding to plasma proteins. | | Metabolism | | CYP2D6 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP2D6. | | CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. | | Excretion | | Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not predicted to be a substrate for renal OCT2-mediated excretion. |
Toxicological Profile Predictions for this compound
The potential toxicological risks associated with this compound, as determined by various in silico models, are presented in the interactive table below. These predictions screen for a range of adverse effects.
Table 2: Predicted Toxicological Profile of this compound
| Toxicity Endpoint | Predicted Risk | Confidence |
|---|---|---|
| AMES Mutagenicity | Non-mutagenic | High |
| Carcinogenicity | Non-carcinogen | Moderate |
| Hepatotoxicity (Liver Injury) | No | Moderate |
| Skin Sensitization | No | High |
The computational analysis suggests that this compound is likely to have a low oral bioavailability due to poor intestinal absorption. Its distribution is predicted to be mainly restricted to the systemic circulation with limited penetration into the central nervous system. The compound is not expected to interfere with the metabolism of other drugs via the major cytochrome P450 enzymes. The toxicological predictions indicate a low potential for mutagenicity, carcinogenicity, liver toxicity, skin sensitization, and cardiotoxicity. These in silico findings provide a preliminary safety and pharmacokinetic assessment that would require confirmation through in vitro and in vivo experimental studies.
Potential Research Applications and Future Directions for H Asp Phe Oh Oh
The dipeptide H-Asp(Phe-OH)-OH, a beta-isomer of the more common alpha-aspartyl-phenylalanine, is a versatile compound with significant potential across various scientific fields. nih.gov Its unique structure, combining a hydrophilic aspartic acid residue with a hydrophobic phenylalanine residue, makes it a valuable component for research and development. uni.lu Initially identified in the plasma and urine of healthy humans, its applications have expanded from early studies on structure-taste relationships to advanced biomedical research. nih.govadvancedchemtech.com Current and future research directions focus on its utility in drug design, as a model for biochemical studies, in biotechnology, and in the burgeoning field of supramolecular chemistry. nih.govuni.lu
Q & A
Q. What are the standard synthetic routes for H-Asp(Phe-OH)-OH, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves amino acid coupling and protection strategies. For example, the Rapoport protocol employs esterification (e.g., converting aspartic acid to H-Asp(OMe)-OH in 72% yield) followed by trityl protection and imidazolide formation (93% yield after crystallization) . Key factors include:
- Protection Groups : Use of tert-butyl-oxycarbonyl (Boc) for N-terminus protection to prevent undesired side reactions .
- Purification : Avoiding chromatography by leveraging crystallization (e.g., 67% overall yield for intermediates) .
Table 1 summarizes reaction conditions and yields:
| Step | Reagent/Condition | Yield | Reference |
|---|---|---|---|
| Esterification | Methanol, H+ catalysis | 72% | |
| Trityl Protection | Trityl chloride, base | 93% |
Q. How can researchers characterize the structural and conformational properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving crystal structures. For modified γ-amino acids like Boc-γ4(R)Phe-OH, SCXRD at varying temperatures (e.g., 100–300 K) reveals temperature-dependent hydrogen-bonding networks and encapsulated water wires . Complementary techniques include:
- Natural Bonding Orbital (NBO) Analysis : Quantifies intermolecular interaction energies (e.g., van der Waals forces in hydrate crystals) .
- Circular Dichroism (CD) : Confirms enantiomeric purity by comparing optical activity to known standards .
Q. What experimental parameters govern the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer : Solubility is pH-dependent due to the compound’s zwitterionic nature. For example:
- pH Adjustment : Use sulfuric acid (H2SO4) or NaOH to stabilize charged states, as seen in advanced oxidation studies .
- Storage : Long-term stability requires storage at -20°C to prevent hydrolysis or racemization .
Fluorometric assays (e.g., DHAP assay principles) can quantify solubility by correlating fluorescence intensity with concentration .
Advanced Research Questions
Q. How do non-covalent interactions influence the supramolecular assembly of this compound derivatives?
- Methodological Answer : Self-assembly is driven by hydrogen bonding, π-π stacking, and van der Waals forces. In Boc-γ4(R)Phe-OH, SCXRD shows water wires stabilized by O–H···O interactions, while tightly packed crystals (e.g., zwitterionic γ4Phe) lack solvent channels . To study:
- Temperature-Dependent SCXRD : Identifies structural flexibility (e.g., water wire persistence at 150 K vs. collapse at 300 K) .
- Molecular Dynamics Simulations : Predicts aggregation pathways under varying solvent conditions .
Q. What strategies resolve contradictions in reported structural data for this compound analogs?
- Methodological Answer : Discrepancies (e.g., hydrated vs. anhydrous crystals) arise from crystallization conditions. Reproducibility requires:
- Controlled Humidity : Crystallize under inert atmospheres to prevent unintended hydration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular integrity post-crystallization .
Conflicting data on pore formation (e.g., hydrated vs. non-hydrated structures) can be reconciled by comparing NBO interaction energies across studies .
Q. How can enantiomeric purity of this compound be ensured during synthesis, and what analytical methods validate it?
- Methodological Answer : Enantiomeric control involves:
- Chiral Auxiliaries : Use L-aspartic acid as a starting material to enforce stereochemistry .
- HPLC with Chiral Columns : Separates D/L enantiomers (e.g., 99% purity thresholds) .
Advanced validation employs: - Vibrational Circular Dichroism (VCD) : Detects subtle conformational differences .
- X-Ray Crystallography : Resolves absolute configuration via anomalous scattering .
Methodological Considerations for Experimental Design
- Data Contradiction Analysis : Compare SCXRD datasets across labs using software like Mercury or OLEX2 to identify crystallization artifacts .
- Optimization Workflow :
- Screening : Test solvents (DMF, THF) and temperatures for crystallization .
- Characterization : Combine SCXRD, NBO, and HRMS .
- Validation : Replicate under controlled humidity/pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
